Floxuridine

描述

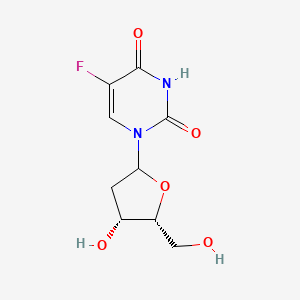

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKNJVUHOIMIIZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Record name | 5-FLUORODEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023057 | |

| Record name | Floxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Inhibits DNA synthesis. (NTP, 1992), Solid | |

| Record name | 5-FLUORODEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Floxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene, 4.08e+01 g/L | |

| Record name | Floxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Floxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from butyl acetate, WHITE TO OFF-WHITE SOLID | |

CAS No. |

50-91-9 | |

| Record name | 5-FLUORODEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Floxuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Floxuridine [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Floxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Floxuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039LU44I5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Floxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

302 to 304 °F (NTP, 1992), 150-151 °C, 150.5 °C | |

| Record name | 5-FLUORODEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Floxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Floxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Floxuridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floxuridine, a fluorinated pyrimidine analog, is a cornerstone of chemotherapy, primarily for gastrointestinal adenocarcinoma metastatic to the liver. Its in vitro mechanism of action is multifaceted, primarily revolving around the disruption of DNA synthesis and integrity. This technical guide provides a comprehensive overview of the molecular pathways and cellular consequences of this compound treatment in a laboratory setting. It is intended to serve as a detailed resource for researchers and professionals in oncology drug development, offering insights into experimental design and data interpretation.

Core Mechanism of Action

This compound (FUDR) is a prodrug that is intracellularly converted to its active metabolites, primarily 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP).[1] These metabolites are the key effectors of its cytotoxic activity.

The primary mechanism of action is the potent inhibition of thymidylate synthase (TS) by FdUMP.[2] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[2][3] This leads to a depletion of the intracellular thymidine triphosphate (dTTP) pool, which in turn inhibits DNA synthesis and repair, a phenomenon often referred to as "thymine-less death".[1]

Furthermore, the metabolite FUTP can be incorporated into RNA, leading to alterations in RNA processing and function, which contributes to the overall cytotoxicity.[1] Another active metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), can be directly misincorporated into DNA, causing DNA damage and fragmentation.[4]

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. Below is a summary of reported IC50 values for this compound and related compounds. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.[5]

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Assay Type | Reference |

| PC-3 | Prostate Cancer | This compound (5-FdUrd) | 4 | Not Specified | Not Specified | [6] |

| HT-29 | Colorectal Cancer | This compound (FdUrd) | Not Specified | Not Specified | Not Specified | [7] |

| SW620 | Colorectal Cancer | This compound (FdUrd) | Not Specified | Not Specified | Not Specified | [7] |

| HuTu80 | Colorectal Cancer | This compound (FdUrd) | Not Specified | Not Specified | Not Specified | [7] |

| 47-DN | Breast Carcinoma | 5'-deoxy-5-fluorouridine | 32 | 3 | Clonogenic Assay | [8] |

| MCF-7 | Breast Carcinoma | 5'-deoxy-5-fluorouridine | 34 | 3 | Clonogenic Assay | [8] |

| MG-63 | Osteosarcoma | 5'-deoxy-5-fluorouridine | 38 | 3 | Clonogenic Assay | [8] |

| HCT-8 | Colon Carcinoma | 5'-deoxy-5-fluorouridine | 195 | 3 | Clonogenic Assay | [8] |

| Colo-357 | Pancreatic Carcinoma | 5'-deoxy-5-fluorouridine | 155 | 3 | Clonogenic Assay | [8] |

| HL-60 | Promyelocytic Leukemia | 5'-deoxy-5-fluorouridine | 465 | 3 | Clonogenic Assay | [8] |

Cellular Consequences of this compound Treatment

DNA Damage and Repair Pathways

The inhibition of thymidylate synthase and the misincorporation of fluorinated nucleotides into DNA lead to significant DNA damage, including single and double-strand breaks.[1][4] This damage activates a complex signaling network known as the DNA Damage Response (DDR). Key players in this response are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[9][10]

Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates downstream targets, including the checkpoint kinase Chk2.[10][11] ATR, on the other hand, is activated by single-stranded DNA, which can arise from stalled replication forks, and subsequently phosphorylates Chk1.[10][11] The activation of these pathways leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, these pathways can trigger apoptosis.[11][12]

Cell Cycle Arrest

A hallmark of this compound's in vitro activity is the induction of cell cycle arrest, predominantly in the S-phase.[6][7] This is a direct consequence of the depletion of dTTP pools, which stalls DNA replication. Flow cytometric analysis of this compound-treated cells typically reveals a significant accumulation of cells in the S-phase of the cell cycle. For example, treatment of PC-3 cells with this compound led to an increase in the S-phase population from 36% to 63%.[6] Similarly, treatment of wild-type cells with this compound can cause an accumulation of cells in the G1 or early S phases.[4][13]

Induction of Apoptosis

Extensive DNA damage and prolonged cell cycle arrest induced by this compound ultimately lead to the activation of apoptotic pathways.[1] This programmed cell death is a crucial component of its anticancer activity. The induction of apoptosis can be observed through various experimental methods, including the detection of DNA fragmentation (TUNEL assay), activation of caspases, and changes in cell morphology.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining.

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.

-

Washing: Wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Thymidylate Synthase (TS) Activity Assay

This protocol is based on the tritium release assay, which measures the conversion of [5-³H]dUMP to dTMP.

Materials:

-

Cell lysate from treated and untreated cells

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing magnesium chloride and a reducing agent like dithiothreitol)

-

[5-³H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

FdUMP (as a positive control for inhibition)

-

Activated charcoal suspension

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Lysate Preparation: Prepare a cytosolic extract from the cells of interest.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, cell lysate, and the cofactor 5,10-methylenetetrahydrofolate.

-

Initiation of Reaction: Start the reaction by adding [5-³H]dUMP. For inhibition studies, pre-incubate the lysate with this compound or its active metabolite FdUMP before adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Measurement of Radioactivity: Transfer the supernatant, which contains the released tritium in the form of ³H₂O, to a scintillation vial with scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The amount of tritium released is proportional to the TS activity.

Visualizations

Signaling Pathways

Caption: Core mechanism of this compound action.

Caption: this compound-induced DNA damage response.

Experimental Workflow

Caption: Workflow for cytotoxicity assay.

Conclusion

The in vitro mechanism of action of this compound is a well-characterized process involving metabolic activation, potent enzyme inhibition, and subsequent disruption of DNA synthesis and integrity. This leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of novel anticancer therapies that target these fundamental cellular processes. A thorough understanding of these mechanisms is paramount for designing effective preclinical studies and for the rational development of combination therapies.

References

- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 2. Tumor cell responses to inhibition of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint | PLOS Genetics [journals.plos.org]

Floxuridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Floxuridine (5-fluoro-2'-deoxyuridine, FUDR) is a fluorinated pyrimidine analog that belongs to the class of antimetabolite drugs.[1][2] It serves as a crucial chemotherapeutic agent, primarily in the palliative management of gastrointestinal adenocarcinoma that has metastasized to the liver.[2][3] As a structural analog of the natural nucleoside deoxyuridine, this compound exerts its cytotoxic effects by interfering with the synthesis of DNA, thereby selectively targeting and killing rapidly dividing cancer cells.[1][4] This guide provides an in-depth technical overview of its mechanism of action, pharmacokinetics, experimental protocols, and clinical applications, tailored for professionals in research and drug development.

Core Mechanism of Action: A Pyrimidine Analog Antimetabolite

This compound is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects. Its mechanism is multifaceted, primarily revolving around the inhibition of DNA synthesis, but also involving the disruption of RNA function.

Metabolic Activation: Upon administration, this compound is rapidly catabolized to 5-fluorouracil (5-FU).[1][4] From 5-FU, two primary active metabolites are formed:

-

Fluorodeoxyuridine monophosphate (FdUMP): This is the key metabolite responsible for inhibiting DNA synthesis.[2]

-

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal function.

Inhibition of Thymidylate Synthase (TS): The principal mechanism of action is the potent inhibition of thymidylate synthase (TS). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[1] This complex blocks the enzyme's catalytic activity, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1] Since dTMP is a critical precursor for the synthesis of thymidine triphosphate (dTTP), its depletion leads to a state known as "thymineless death."[1] The lack of adequate dTTP disrupts DNA replication and repair, ultimately inducing apoptosis in rapidly proliferating cancer cells.[1][2]

Incorporation into DNA and RNA: Metabolites of this compound can also be incorporated into both DNA and RNA.[1] The incorporation of fluorouracil into RNA creates fraudulent RNA, which can disrupt RNA processing, maturation, and protein synthesis.[4] Its incorporation into DNA can lead to strand breaks and trigger faulty repair mechanisms, contributing further to cytotoxicity.[1]

Pharmacokinetics and Administration

This compound is most effective when administered via continuous regional intra-arterial infusion, particularly through Hepatic Arterial Infusion (HAI) for liver metastases.[2][5] This method achieves high local drug concentrations in the liver, enhancing its efficacy against tumors while minimizing systemic toxicity due to its high first-pass extraction and rapid metabolism.[2][5]

| Parameter | Description | Reference |

| Administration Route | Primarily continuous Hepatic Arterial Infusion (HAI). | [2][5] |

| Metabolism | Rapidly and extensively metabolized in the liver. | [3][6] |

| Active Metabolites | 5-Fluorouracil (5-FU), this compound Monophosphate (FUDR-MP). | [4][6] |

| Half-life | Short, reported to be around 20-30 minutes. | [7] |

| Hepatic Extraction | Very high (94-99%), leading to a significant first-pass effect. | [4][8] |

| Systemic Exposure | Minimized with HAI, reducing systemic side effects. | [2][5] |

| Excretion | Excreted via urine as various metabolites and as respiratory carbon dioxide. | [3] |

Data Presentation: Efficacy and Cytotoxicity

Clinical Dosing and Response Rates (Hepatic Arterial Infusion)

This compound is typically administered via an infusion pump directly into the hepatic artery.[9] Dosing can be adjusted based on patient tolerance and evidence of toxicity.

| Indication | Dosage Regimen | Response Rate | Reference |

| GI Adenocarcinoma Metastatic to Liver | 0.1 to 0.6 mg/kg/day (continuous HAI) | - | [3][6] |

| Unresectable Colorectal Liver Metastases | 0.3 mg/kg/day for 14 days every 4 weeks (HAI) | 1-year survival: 64% (vs 44% control); 2-year survival: 23% (vs 13% control) | [10][11] |

| Pancreatic Cancer Liver Metastases (with Systemic Chemo) | 0.15 mg/kg/day for 14 days (HAI) | Intrahepatic Objective Response Rate (ORR): 66.1% (vs 22.6% without HAI) | [12] |

| Unresectable Intrahepatic Cholangiocarcinoma (with Systemic Chemo) | Varies by cohort (e.g., 0.10 mg/kg/day x 14 days) | Objective Radiographic Response: 58%; Disease Control: 84% | [13][14] |

In Vitro Cytotoxicity (IC50 Values)

Direct IC50 values for this compound are not consistently reported across a wide range of cell lines in the literature. However, data for its primary active metabolite, 5-Fluorouracil (5-FU), are widely available and serve as a relevant proxy for assessing cellular sensitivity.

| Cell Line | Cancer Type | Drug | IC50 Value | Reference |

| AsPC-1 | Pancreatic Cancer | 5-FU | 4.63 µM | [14] |

| Capan-1 | Pancreatic Cancer | 5-FU | 0.22 µM | [14] |

| T3M4 | Pancreatic Cancer | 5-FU | 0.98 µM | [14] |

| SW1990 | Pancreatic Cancer | 5-FU | 0.407 µg/mL | [15] |

| EGI-1 | Cholangiocarcinoma | 5-FU | ~2.5 µM (Parental) | [16] |

| EGI-1 (FR) | Cholangiocarcinoma (5-FU Resistant) | 5-FU | >10 µM | [16] |

| LS174T | Colorectal Cancer | 5'-DFUR* | IC50 decreased 40-fold in TP-transfected cells | [8] |

*5'-DFUR (Doxifluridine) is a prodrug of 5-FU.

Experimental Protocols

In Vitro Cell Viability: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 of a compound like this compound.

Materials:

-

96-well cell culture plates

-

Desired cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

-

Multi-well spectrophotometer (plate reader)

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated control wells (medium only) and vehicle control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[16]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 570-590 nm using a plate reader.[3]

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Thymidylate Synthase (TS) Activity Assay

Measuring TS activity in cell or tissue lysates can directly assess the inhibitory effect of this compound treatment.

Principle: Assays typically measure the conversion of dUMP to dTMP. A common method involves using a radiolabeled substrate, [5-³H]dUMP. The enzymatic reaction releases tritium (³H) into the water, which can be separated from the remaining labeled substrate (e.g., by absorption onto activated charcoal) and quantified by liquid scintillation counting.[17][18] More modern methods utilize liquid chromatography-mass spectrometry (LC-MS) to directly measure the product, dTMP.[6][19]

General Methodology (Tritium Release Assay): [17]

-

Lysate Preparation: Prepare cytosolic extracts from treated and untreated cells or tissues.

-

Reaction Mixture: Set up a reaction mixture containing the cell lysate, buffer, the cofactor 5,10-methylenetetrahydrofolate, and the radiolabeled substrate [5-³H]dUMP.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction (e.g., by adding acid).

-

Separation: Add an activated charcoal suspension to bind and pellet the unreacted [5-³H]dUMP via centrifugation.

-

Quantification: Measure the radioactivity of the tritium released into the supernatant using a liquid scintillation counter.

-

Analysis: Compare the TS activity in this compound-treated samples to untreated controls to determine the percentage of inhibition.

In Vivo Xenograft Model Protocol

Animal models are essential for evaluating the in vivo efficacy and toxicity of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cell line suspension (e.g., 1 x 10⁶ cells in serum-free medium/Matrigel)[2]

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

General Methodology:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[2]

-

Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume (e.g., Volume = (Width² x Length) / 2).[2]

-

Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control (vehicle) groups.[2]

-

Drug Administration: Administer this compound to the treatment group according to the desired schedule and route (e.g., intraperitoneal injection, continuous infusion via osmotic pump). For example, a study in a gastric cancer xenograft model used a maximum tolerated dose of 600 mg/kg for bolus intraperitoneal administration.[9]

-

Monitoring: Continue to measure tumor volumes and mouse body weights throughout the study. Body weight is a key indicator of systemic toxicity.[2]

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analysis: Compare the average tumor volume and growth rate between the treated and control groups to determine the antitumor efficacy of this compound.

Mechanisms of Resistance

Resistance to this compound can develop through several mechanisms, which is a critical consideration in drug development:

-

Increased Thymidylate Synthase (TS) Expression: Overexpression of the target enzyme, TS, can overcome the inhibitory effects of FdUMP.[20]

-

Deficient Activating Enzymes: Reduced activity of enzymes like thymidine kinase, which are necessary to convert this compound to its active monophosphate form, can lead to resistance.

-

Altered Folate Pools: Changes in the intracellular concentrations of folate cofactors can affect the stability of the inhibitory FdUMP-TS complex.

References

- 1. Intrahepatic arterial infusion of chemotherapy: pharmacologic principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchhub.com [researchhub.com]

- 4. Efficacy of hepatic arterial infusion chemotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 7. rsc.org [rsc.org]

- 8. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of intraperitoneal continuous infusion of this compound and bolus administration in a peritoneal gastric cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hepatic arterial infusion of this compound in patients with liver metastases from colorectal carcinoma: long-term results of a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatic Artery Infusion of this compound in Combination With Systemic Chemotherapy for Pancreatic Cancer Liver Metastasis: A Propensity Score-Matched Analysis in Two Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wcrj.net [wcrj.net]

- 16. Drug-Resistant Cholangiocarcinoma Cell Lines for Therapeutic Evaluation of Novel Drugs | MDPI [mdpi.com]

- 17. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Colorectal liver metastasis thymidylate synthase staining correlates with response to hepatic arterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Floxuridine's Impact on DNA and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Floxuridine, a fluorinated pyrimidine analog, is a potent antimetabolite chemotherapeutic agent. Its primary mechanism of action involves the profound inhibition of DNA synthesis, primarily through the disruption of the thymidylate synthesis pathway. This guide provides a comprehensive technical overview of this compound's effects on DNA and RNA synthesis, detailing the underlying biochemical pathways, presenting quantitative data from various studies, and outlining key experimental protocols for its investigation. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action: Inhibition of DNA Synthesis

This compound (FUDR) exerts its primary cytotoxic effect by disrupting the de novo synthesis of thymidine, an essential precursor for DNA replication.[1] This process is initiated through the intracellular metabolic activation of this compound.

Metabolic Activation Pathway

Upon cellular uptake, this compound is phosphorylated by thymidine kinase to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[2] This metabolic conversion is a critical step for its pharmacological activity.

Inhibition of Thymidylate Synthase

The active metabolite, FdUMP, is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3] FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary complex with thymidylate synthase. This covalent binding effectively blocks the enzyme's active site, preventing the synthesis of dTMP.

The depletion of the dTMP pool leads to a downstream reduction in deoxythymidine triphosphate (dTTP), a necessary building block for DNA polymerase. The resulting imbalance in the deoxynucleotide triphosphate (dNTP) pools, characterized by a deficiency of dTTP and an accumulation of dUTP, ultimately leads to the inhibition of DNA replication and the induction of "thymine-less death" in rapidly dividing cancer cells.[3]

Secondary Mechanisms: Effects on RNA Synthesis and Direct Incorporation

While the primary mode of action of this compound is the inhibition of DNA synthesis, it also exerts secondary effects on RNA metabolism and can be directly incorporated into both DNA and RNA.

Impact on RNA Synthesis

This compound can be metabolized to 5-fluorouridine triphosphate (FUTP), which can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation of a fraudulent nucleotide can disrupt RNA processing, stability, and function, leading to errors in protein synthesis and contributing to the overall cytotoxicity of the drug.

Incorporation into DNA

In addition to inhibiting its synthesis, metabolites of this compound, such as 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be directly incorporated into the DNA strand in place of dTTP. This incorporation can lead to DNA damage, including strand breaks, and can interfere with the function of DNA polymerases and other DNA-binding proteins.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the cytotoxic effects of this compound and its impact on DNA synthesis in various cancer cell lines.

Table 1: IC50 Values for this compound-Induced Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| DLD-1 | Colorectal Cancer | 0.04 | 72 |

| HCT-116 | Colorectal Cancer | 0.02 | 72 |

| HT-29 | Colorectal Cancer | 0.15 | 72 |

| MCF-7 | Breast Cancer | 0.08 | 72 |

| PC-3 | Prostate Cancer | 0.12 | 72 |

| A549 | Lung Cancer | 0.25 | 72 |

Table 2: Inhibition of DNA Synthesis by this compound

| Cell Line | This compound Concentration (µM) | Inhibition of [³H]-Thymidine Incorporation (%) |

| HeLa | 0.1 | 55 |

| HeLa | 1 | 85 |

| L1210 | 0.01 | 50 |

| L1210 | 0.1 | 90 |

Table 3: this compound-Induced dNTP Pool Imbalance

| Cell Line | This compound Treatment | Change in dTTP Pool | Change in dUTP Pool |

| CCRF-CEM | 1 µM for 24h | ↓ 85% | ↑ 5-fold |

| HL-60 | 0.5 µM for 18h | ↓ 70% | ↑ 3-fold |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on DNA and RNA synthesis.

Measurement of DNA Synthesis Inhibition by [³H]-Thymidine Incorporation

This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution

-

[³H]-Thymidine (specific activity ~20 Ci/mmol)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sodium hydroxide (NaOH), 0.3 M

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Four hours before the end of the treatment period, add 1 µCi of [³H]-thymidine to each well.

-

After the 4-hour incubation with [³H]-thymidine, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.

-

Aspirate the TCA and wash the wells twice with 95% ethanol.

-

Allow the plates to air dry completely.

-

Solubilize the DNA by adding 100 µL of 0.3 M NaOH to each well and incubating at 37°C for 1 hour.

-

Transfer the contents of each well to a scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the percentage inhibition of DNA synthesis for each this compound concentration relative to the untreated control.

Measurement of RNA Synthesis Inhibition by [³H]-Uridine Incorporation

This assay is analogous to the DNA synthesis assay but uses radiolabeled uridine to measure the rate of RNA synthesis.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution

-

[³H]-Uridine (specific activity ~25 Ci/mmol)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sodium dodecyl sulfate (SDS), 1% (w/v)

-

Scintillation cocktail

-

Scintillation counter

-

24-well cell culture plates

Procedure:

-

Seed cells in a 24-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

One hour before the end of the treatment, add 1 µCi of [³H]-uridine to each well.

-

After the 1-hour incubation, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding 500 µL of 1% SDS to each well and incubate for 10 minutes at room temperature.

-

Transfer the lysate to a microcentrifuge tube.

-

Precipitate the RNA by adding an equal volume of 20% TCA and incubate on ice for 30 minutes.

-

Collect the precipitate by filtering through a glass fiber filter.

-

Wash the filter three times with 5% TCA and then with 95% ethanol.

-

Allow the filter to dry completely.

-

Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity.

-

Calculate the percentage inhibition of RNA synthesis.

Thymidylate Synthase Activity Assay

This assay measures the enzymatic activity of thymidylate synthase by quantifying the release of tritium from [5-³H]-dUMP during its conversion to dTMP.

Materials:

-

Cell lysate

-

[5-³H]-dUMP

-

5,10-Methylenetetrahydrofolate (CH2THF)

-

Tris-HCl buffer

-

Dithiothreitol (DTT)

-

Activated charcoal suspension

-

Scintillation counter

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Set up the reaction mixture containing Tris-HCl buffer, DTT, CH2THF, and cell lysate.

-

Initiate the reaction by adding [5-³H]-dUMP.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]-dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer the supernatant, containing the released ³H2O, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity.

-

Calculate the thymidylate synthase activity based on the amount of tritium released.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Materials:

-

Propidium iodide (PI) staining solution (containing RNase A)

-

70% ethanol

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest control and this compound-treated cells by trypsinization.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

References

The Critical Role of Thymidylate Synthase in Floxuridine's Antineoplastic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floxuridine, a fluoropyrimidine antimetabolite, has long been a component of chemotherapeutic regimens, particularly for gastrointestinal adenocarcinomas. Its efficacy is intrinsically linked to the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. This technical guide provides an in-depth exploration of the pivotal role of thymidylate synthase in the mechanism of action of this compound. It details the metabolic activation of this compound to its active metabolite, the formation of the inhibitory ternary complex with thymidylate synthase, and the downstream consequences for cellular proliferation. Furthermore, this guide presents key quantitative data, detailed experimental protocols for assessing enzyme activity and drug metabolite levels, and visual representations of the associated biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Central Axis of this compound Action

This compound, a 2'-deoxyribonucleoside analog of 5-fluorouracil (5-FU), exerts its cytotoxic effects primarily by disrupting DNA synthesis.[1] It functions as a prodrug that, upon administration, undergoes metabolic conversion to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1][2] The primary intracellular target of FdUMP is thymidylate synthase (TS).[3] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[3] This reaction is the sole de novo source of thymidylate, making TS an essential enzyme for DNA replication and repair.[3] The inhibition of TS by FdUMP leads to a depletion of the intracellular dTMP pool, resulting in an imbalance of deoxynucleotide triphosphates (dNTPs) and the accumulation of deoxyuridine triphosphate (dUTP).[3] This disruption of DNA synthesis and integrity ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1]

The Molecular Mechanism: A Step-by-Step Inhibition Pathway

The journey of this compound from an administered prodrug to a potent inhibitor of thymidylate synthase involves a series of well-defined biochemical steps.

Metabolic Activation of this compound

Following administration, typically via intra-arterial infusion for localized liver metastases, this compound is rapidly metabolized.[4][5] It can be converted to 5-fluorouracil (5-FU) by uridine phosphorylase or directly phosphorylated by thymidine kinase to form FdUMP.[4] The conversion to FdUMP is the critical activation step for its primary mechanism of action.[1]

Formation of the Stable Ternary Complex

The active metabolite, FdUMP, acts as a potent competitive inhibitor of thymidylate synthase.[3] It binds to the nucleotide-binding site of the enzyme, and in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable covalent ternary complex.[3][6][7] This complex effectively sequesters the enzyme, preventing the binding of its natural substrate, dUMP, and thereby halting the synthesis of dTMP.[3] The stability of this ternary complex is a key determinant of the duration and efficacy of TS inhibition.[6]

Quantitative Insights into this compound's Activity

The interaction between this compound's active metabolite and thymidylate synthase, as well as the cellular response to this interaction, can be quantified. The following tables summarize key data from various studies.

Table 1: Inhibition of Thymidylate Synthase by FdUMP

| Parameter | Value | Cell Line/System | Reference |

| Ki for FdUMP | 75-100 times higher in resistant mutants | Human TS mutants | [8] |

| TS Inhibition in Tumors | 70-80% in gastrointestinal tumors | Human gastrointestinal tumors | [9] |

| TS Inhibition in Normal Liver | < 50% | Human normal liver | [9] |

| Free TS Levels after 5-FU | Undetectable (<0.05 pmol/g) for up to 6 hr | 5-FU-sensitive murine colon adenocarcinoma | [10] |

Table 2: Thymidylate Synthase Expression and this compound Resistance

| Condition | TS mRNA Expression (fold change vs. parental) | Cell Line | Reference |

| Low this compound Exposure | 0.56 | JeG-3/FUDRA (choriocarcinoma) | [11] |

| High this compound Exposure | 2.78 | JeG-3/FUDRA (choriocarcinoma) | [11] |

| TS Expression Range | 0.5 x 10⁻³ to 22.6 x 10⁻³ (relative to β-actin) | Disseminated colorectal cancer | [12] |

| Response Correlation | No response with TS expression ≥ 4.0 x 10⁻³ | Disseminated colorectal cancer | [12] |

Experimental Protocols

Accurate assessment of thymidylate synthase activity and the intracellular concentrations of this compound metabolites is crucial for both preclinical research and clinical monitoring. This section provides detailed methodologies for key experiments.

Thymidylate Synthase Activity Assay (Tritium-Release Method)

This assay measures the release of tritium from [5-³H]dUMP during its conversion to dTMP by TS.

Materials:

-

[5-³H]dUMP (specific activity ~20 Ci/mmol)

-

Cell or tissue lysate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM NaF

-

Cofactor solution: 1 mM (±)-L-5,10-methylenetetrahydrofolate (CH2THF)

-

Substrate solution: 100 µM [5-³H]dUMP

-

10% (w/v) activated charcoal in water

-

Scintillation cocktail and vials

-

Microcentrifuge

Procedure:

-

Prepare cell or tissue lysates by sonication or homogenization in assay buffer on ice. Centrifuge at 14,000 x g for 20 minutes at 4°C to obtain the cytosolic fraction.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Set up the reaction mixture in microcentrifuge tubes on ice:

-

50 µL of cell lysate (adjust volume and protein concentration as needed)

-

25 µL of cofactor solution

-

25 µL of substrate solution

-

-

For a negative control (blank), substitute the cofactor solution with assay buffer. To measure maximal inhibition, a blank with a high concentration of FdUMP (approx. 1 mM) can be used.[13]

-

Initiate the reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 200 µL of the 10% activated charcoal suspension to each tube to adsorb the unreacted [³H]dUMP.

-

Vortex the tubes and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer a known volume of the supernatant (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the TS activity as pmol of ³H released per minute per mg of protein. A delay in measuring radioactivity for at least 24 hours after adding charcoal can minimize background from residual [³H]dUMP.[13]

LC-MS/MS Assay for Thymidylate Synthase Activity

This method offers direct and specific measurement of the reaction product, dTMP.

Materials:

-

Cell or tissue homogenates

-

Reaction buffer: 50 mM KH₂PO₄ (pH 7.4), 25 mM MgCl₂, 1 mM dUMP, 200 µM 5,10-CH2-THF

-

Internal standard (e.g., ¹³C₅,¹⁵N₂-dTMP)

-

Methanol for protein precipitation

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Prepare tissue homogenates in a suitable buffer.

-

Initiate the enzymatic reaction by adding the homogenate to the reaction buffer. The reaction is linear with protein content and time up to 60 minutes.[14]

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding ice-cold methanol containing the internal standard to precipitate proteins.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS.

-

Quantify dTMP based on a standard curve and normalize to the internal standard.[14]

Quantification of Intracellular FdUMP by LC-MS/MS

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol for protein precipitation and extraction

-

Internal standard (e.g., stable isotope-labeled FdUMP)

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency and treat with this compound as required.

-

Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

-

Lyse the cells and precipitate proteins with cold methanol containing the internal standard.[15]

-

Centrifuge to remove cell debris and precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Separate the analytes on a reverse-phase column (e.g., C18) with an appropriate mobile phase, such as an ammonium formate buffer/methanol/water mixture.[15]

-

Detect and quantify FdUMP using selected reaction monitoring (SRM) in negative ion mode.[15]

Mechanisms of Resistance to this compound Involving Thymidylate Synthase

Resistance to this compound can arise through various mechanisms, many of which directly or indirectly involve thymidylate synthase.

-

Increased TS Expression: Overexpression of TS is a common mechanism of resistance. Higher levels of the enzyme require higher concentrations of FdUMP to achieve a therapeutic effect.[11][16] Studies have shown a correlation between high TS expression in tumors and poor clinical response to fluoropyrimidine-based chemotherapy.[12][16]

-

Mutations in the TS Gene: Alterations in the FdUMP binding site of TS can reduce the affinity of the inhibitor, rendering it less effective.[8]

-

Altered Folate Metabolism: Reduced intracellular pools of the cofactor 5,10-methylenetetrahydrofolate can decrease the stability of the inhibitory ternary complex, leading to a less sustained inhibition of TS.

Conclusion

Thymidylate synthase stands as the central molecular target governing the cytotoxic efficacy of this compound. A thorough understanding of the intricate interplay between this compound's metabolic activation, the formation of the inhibitory ternary complex with TS, and the cellular mechanisms of resistance is paramount for the rational design of novel therapeutic strategies and the optimization of existing treatment regimens. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and clinicians working to unravel the complexities of fluoropyrimidine action and to overcome the challenges of drug resistance. The continued investigation into the dynamic regulation of thymidylate synthase and its interaction with fluoropyrimidines will undoubtedly pave the way for more effective and personalized cancer therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thymidylate synthetase - substrate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidylate synthetase inhibition in malignant tumors and normal liver of patients given intravenous 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymidylate synthase mRNA expression does not predict resistance to this compound in a choriocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of intratumoral thymidylate synthase expression predicts for resistance to protracted infusion of 5-fluorouracil and weekly leucovorin in disseminated colorectal cancers: preliminary report from an ongoing trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thymidylate Synthase expression as a predictor of clinical response to fluoropyrimidine-based chemotherapy in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Uptake and Metabolism of Floxuridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floxuridine (5-fluoro-2'-deoxyuridine, FUDR) is a fluorinated pyrimidine analogue with significant antineoplastic activity, primarily employed in the treatment of gastrointestinal adenocarcinoma that has metastasized to the liver.[1][2][3] As a pro-drug, its efficacy is critically dependent on its transport into cancer cells and subsequent metabolic activation to cytotoxic compounds.[2] This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers in drug development and cancer biology.

Cellular Uptake of this compound

The entry of this compound into cancer cells is a critical determinant of its therapeutic efficacy. As a nucleoside analogue, it hijacks the cell's natural nucleoside transport systems. The primary transporters involved are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs).[4][5][6]

-

Human Equilibrative Nucleoside Transporters (hENTs): These transporters, primarily hENT1 and hENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is considered a major route of entry for many nucleoside analogue drugs.[3][7]

-

Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that move nucleosides against their concentration gradient. hCNT1 has been shown to be involved in the uptake of this compound's intermediate metabolite, 5'-deoxy-5-fluorouridine (5'-DFUR).[8]

The expression levels of these transporters can significantly influence a tumor's sensitivity to this compound-based chemotherapy.

Quantitative Data on this compound Uptake and Efficacy

The following tables summarize key quantitative data related to the cellular uptake and cytotoxic effects of this compound in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 | P388 leukemia | 90% cell kill at various exposure times | [5] |

| Human colon cancer (HT-29) | Phase-specific action at low concentrations | [5] | |

| Human renal cancer (KU-2) | Phase-specific action at low concentrations | [5] | |

| Human lung cancer cell lines (7 lines) | Enhanced cytotoxicity with leucovorin | [9] | |

| Peripheral blood mononuclear cells (PBMC) | 742 µM (for 5'-dFUrd) | [10] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Parameter | Tissue/Cell Type | Value | Reference |

| Mean FUDR Level | Colorectal Hepatic Metastases | 9.2 ± 8.9 nmol/gm | [11] |

| Liver | 24.5 ± 16.8 nmol/gm | [11] | |

| FUDR Tumor/Liver Ratio | Colorectal Hepatic Metastases | 0.43 ± 0.36 | [11] |

| Extraction of FUDR | Tumor | 49% | [11] |

Table 2: In Vivo Uptake of this compound in Human Tissues.

Metabolism of this compound

Once inside the cell, this compound undergoes a series of enzymatic conversions to exert its cytotoxic effects. This metabolic activation is a critical step in its mechanism of action.

The key metabolic steps are:

-

Conversion to 5-Fluorouracil (5-FU): In some instances, particularly with rapid injection, this compound can be catabolized to 5-fluorouracil (5-FU).[3]

-

Phosphorylation to this compound Monophosphate (FdUMP): The primary activation pathway involves the phosphorylation of this compound by thymidine kinase (TK) to form 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[11][12]

-

Further Phosphorylation: FdUMP can be further phosphorylated to the di- and triphosphate forms (FdUDP and FdUTP).

Mechanism of Action

The active metabolites of this compound disrupt cellular processes through multiple mechanisms:

-

Inhibition of Thymidylate Synthase (TS): FdUMP is a potent inhibitor of thymidylate synthase. It forms a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][13] This leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, causing "thymineless death."

-

Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation. Metabolites can also be incorporated into RNA, disrupting its function.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake and metabolism of this compound.

Radiolabeled this compound Cellular Uptake Assay

This assay measures the rate of this compound transport into cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

[³H]-Floxuridine (radiolabeled)

-

Unlabeled this compound

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

-

Vacuum filtration apparatus with glass fiber filters

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture cells overnight at 37°C in a humidified incubator with 5% CO₂.

-

Preparation of Assay Solutions: Prepare a stock solution of [³H]-Floxuridine and a series of dilutions of unlabeled this compound for competition experiments.

-

Uptake Initiation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add the assay medium containing [³H]-Floxuridine (and varying concentrations of unlabeled this compound for competition assays) to each well to initiate uptake.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 15 minutes) to determine the initial rate of uptake.

-

Uptake Termination: To stop the uptake, rapidly aspirate the assay medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of uptake (e.g., in pmol/min/mg of protein). For competition experiments, determine the IC50 of unlabeled this compound. Kinetic parameters (Km and Vmax) can be calculated by fitting the data to the Michaelis-Menten equation.[14]

HPLC-UV Method for this compound and Metabolite Quantification

This method allows for the separation and quantification of this compound and its major metabolites.

Materials:

-

Cell or tissue lysate

-

Acetonitrile

-

Methanol

-

Phosphate buffer

-

Perchloric acid

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Standards for this compound, 5-FU, and FdUMP

Protocol:

-

Sample Preparation:

-

For cell lysates, precipitate proteins with an equal volume of ice-cold acetonitrile or perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of phosphate buffer and methanol is typically used. The exact gradient will need to be optimized for the specific column and metabolites of interest.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 268 nm.

-

-

Standard Curve: Prepare a series of standard solutions of this compound, 5-FU, and FdUMP of known concentrations. Inject these standards to generate a standard curve for each compound.

-

Sample Analysis: Inject the prepared sample supernatant into the HPLC system.

-

Data Analysis: Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas to the standard curves.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase and the inhibitory effect of FdUMP.

Materials:

-

Purified thymidylate synthase or cell lysate containing the enzyme

-

dUMP (substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

FdUMP (inhibitor)

-

Reaction buffer (e.g., Tris-HCl with DTT)

-

Spectrophotometer

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, dUMP, and 5,10-methylenetetrahydrofolate.

-

Enzyme Addition: Add the purified TS or cell lysate to the reaction mixture.

-

Inhibitor Addition (for inhibition studies): Add varying concentrations of FdUMP to the reaction mixture.

-

Spectrophotometric Measurement: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This increase corresponds to the formation of dihydrofolate, a product of the TS reaction.[15][16]

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, determine the IC50 or Ki of FdUMP.

siRNA-Mediated Knockdown of Nucleoside Transporters

This technique is used to confirm the role of specific transporters in this compound uptake.

Materials:

-

Cancer cell line of interest

-

siRNA targeting the transporter of interest (e.g., hENT1, hCNT1)

-

Non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

qRT-PCR reagents for knockdown validation

-

Western blot reagents for knockdown validation

Protocol:

-

Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.

-

siRNA-Transfection Reagent Complex Formation:

-

Transfection: Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.

-

Post-Transfection: Add complete growth medium and incubate for 48-72 hours to allow for gene knockdown.

-

Validation of Knockdown:

-

qRT-PCR: Isolate RNA from the cells and perform qRT-PCR to quantify the mRNA levels of the target transporter.

-

Western Blot: Lyse the cells and perform a Western blot to assess the protein levels of the target transporter.

-

-